molecular formula C9H14O6 B2462475 diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate CAS No. 159652-88-7

diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate

Cat. No. B2462475
CAS RN: 159652-88-7
M. Wt: 218.205
InChI Key: IAIKNIATGSJSLF-BQBZGAKWSA-N
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Description

Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate, also known as Ethyl 4,5-dioxolane-2,3-dicarboxylate, is a synthetic organic molecule that belongs to the class of dioxolane compounds. It has a molecular weight of 246.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

  • Chiral Diamines Synthesis and Complex Formation:

    • The compound is utilized in the synthesis of new chiral diamines of the dioxolane series, such as (+)-(4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and its analogs, which are involved in complex formation with metals like cobalt chloride (Shainyan et al., 2002).
  • Natural Products Analysis and Synthesis:

    • Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate derivatives have been identified as volatile compounds emitted by certain species of the Triatominae subfamily. Their synthesis involves reacting pure enantiomers of 2,3-pentanediol with ketones or aldehydes (Bohman et al., 2011).
  • Enantioselectivity in Chemical Reactions:

    • The compound has been used in creating new chiral aza and diaza crown ethers, exhibiting enantioselectivity in complex formation with amino acid esters, which is crucial in stereoselective synthesis (Lobach et al., 2003).
  • Chemical Transformations and Catalysis:

    • It's involved in chemical transformations where, for instance, (4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane reacts with trifluoromethanesulfonyl chloride, leading to various derivatives and ring cleavages, demonstrating its versatility in synthetic chemistry (Shainyan et al., 2001).
  • Catalytic Reduction Studies:

    • The compound, particularly its variants like (4S,5S)-2,2-dimethyl-4,5-bis(aminomethyl)-1,3-dioxolane, is used in studying catalytic reduction processes with alcohol-modified sodium borohydride in the presence of chiral cobalt(II) diamine complexes (Nindakova & Shainyan, 2005).
  • Crystallography and Material Characterization:

    • It serves as a key intermediate in the synthesis of anticancer drugs, with extensive studies done on its crystal structure, which is crucial for understanding its interaction with other molecules and its potential pharmacological properties (Song Jun-song, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-3-12-8(10)6-7(15-5-14-6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIKNIATGSJSLF-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OCO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](OCO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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